molecular formula C10H15NO2S2 B374351 4-Methyl-1-(2-thienylsulfonyl)piperidine CAS No. 302552-66-5

4-Methyl-1-(2-thienylsulfonyl)piperidine

Cat. No.: B374351
CAS No.: 302552-66-5
M. Wt: 245.4g/mol
InChI Key: NQZSQDCZUCSNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(2-thienylsulfonyl)piperidine typically involves the reaction of piperidine with a thienylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-(2-thienylsulfonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler piperidine compounds .

Scientific Research Applications

4-Methyl-1-(2-thienylsulfonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-thienylsulfonyl)piperidine involves its interaction with specific molecular targets. The thienylsulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1-(2-thienylsulfonyl)piperidine is unique due to the presence of both the methyl and thienylsulfonyl groups, which confer specific chemical properties and biological activities. This combination allows for diverse applications in research and industry .

Properties

IUPAC Name

4-methyl-1-thiophen-2-ylsulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S2/c1-9-4-6-11(7-5-9)15(12,13)10-3-2-8-14-10/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZSQDCZUCSNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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